molecular formula C7H2Cl2F4 B1425572 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene CAS No. 1221272-84-9

1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene

Cat. No. B1425572
CAS RN: 1221272-84-9
M. Wt: 232.99 g/mol
InChI Key: MHJSFLMWHRJYNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene is a chemical compound with the molecular formula C7H2Cl2F4 . It has a molecular weight of 215.000 and an exact mass of 213.956390 . The compound is also known by other names such as 2,5-Dichlorobenzotrifluoride .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of hydrogen fluoride-pyridine and 1,3-dibromo-5,5-dimethylhydantoin . The mechanism is based on the nucleophilic attack of the carbon-sulfur bond on a positively charged halogen which makes subsequently the nucleophilic substitution by a fluoride possible .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, one fluorine atom, and a trifluoromethyl group .


Chemical Reactions Analysis

The chemical reactions involving compounds like this compound are often nucleophilic substitutions . These reactions generally occur at sp2 or sp hybridized carbon atoms .


Physical And Chemical Properties Analysis

This compound has a density of 1.5±0.1 g/cm3 . It has a boiling point of 180.0±35.0 °C at 760 mmHg . The compound has a flash point of 70.7±19.4 °C .

Scientific Research Applications

Photochemistry in Gas Phase

Research has shown the significant photophysical processes of fluoro(trifluoromethyl)benzenes, including the 1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene isomer, in the gas phase. These studies highlight the variation in fluorescence yields and mean radiative lifetimes across different isomers, offering insights into their photochemical behavior (Al-ani, 1973).

Chemical Reaction Pathways

The compound has been studied in various chemical reactions, including fluorination processes. For instance, 1,3-Bis-(trifluoromethyl)benzene's fluorination over potassium tetrafluorocobaltate reveals the formation of derivatives including similar compounds, shedding light on potential reaction pathways (Parsons, 1972).

Spectroscopic Analysis

Studies have explored the fluorescence spectra and quenching of singlet state emission in various fluoro(trifluoromethyl)benzenes, including this compound. These analyses provide a deeper understanding of their electronic and vibrational properties, crucial for their applications in spectroscopy (Al-ani, 1973).

Material Synthesis

This chemical plays a role in the synthesis of advanced materials. For example, it's been used in the preparation of fluorine-containing phenylacetylenes, demonstrating its utility in developing novel materials with specific properties (Kodaira & Okuhara, 1988).

Mechanism of Action

Mode of Action

It’s known that halogenated aromatic compounds can participate in various chemical reactions, including electrophilic aromatic substitution . The presence of both electron-withdrawing (fluorine and chlorine) and electron-donating (methyl) groups on the benzene ring can influence its reactivity.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other chemicals can affect a compound’s reactivity and stability. For instance, the reactivity of halogenated aromatic compounds can be influenced by the pH of the environment . .

Safety and Hazards

The compound is classified as corrosive (Hazard Code: C) and has a danger signal word . It has hazard statements H314 . Precautionary measures include using personal protective equipment such as faceshields, full-face respirator, gloves, goggles, and a multi-purpose combination respirator cartridge .

properties

IUPAC Name

1,4-dichloro-2-fluoro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2Cl2F4/c8-3-1-2-4(9)6(10)5(3)7(11,12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHJSFLMWHRJYNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1Cl)C(F)(F)F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2Cl2F4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 2
Reactant of Route 2
1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 3
Reactant of Route 3
1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 4
Reactant of Route 4
1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene
Reactant of Route 6
Reactant of Route 6
1,4-Dichloro-2-fluoro-3-(trifluoromethyl)benzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.